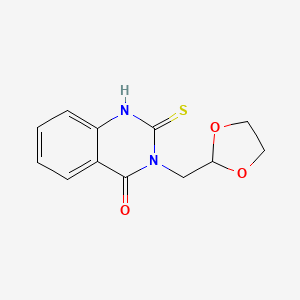

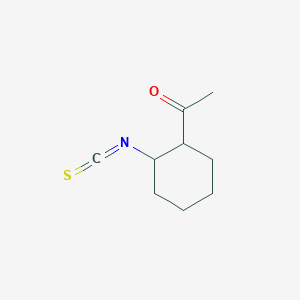

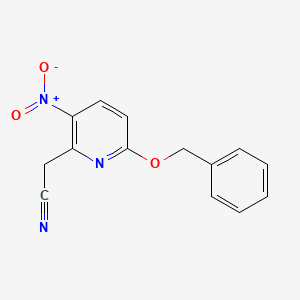

![molecular formula C17H15N3O2 B2831442 7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-48-4](/img/structure/B2831442.png)

7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1- (5-methyl-1- (p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 235–237 °C . The FT-IR (KBr, cm −1) values are 3039, 2970 (CH); 2225 (CN); 1635 (C=N); 1573 (C=C) .Aplicaciones Científicas De Investigación

Antiviral Activity

The pyrimido[1,2-a]pyrimidine scaffold has garnered attention due to its antiviral properties. Notably, the medication Triazavirin, derived from this class, exhibits a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, a related compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, is currently undergoing clinical trials for antiviral efficacy .

JAK1 Inhibition

Researchers have identified a JAK1-selective inhibitor based on the core scaffold of ®-N-methyl-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This compound, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ®-6c, holds promise for targeted therapy .

Tuberculosis Treatment

The compound Q203, which shares structural features with pyrimido[1,2-a]pyrimidines, has demonstrated significant reductions in bacterial load in a mouse model of tuberculosis (TB). Doses of Q203 led to 90% to 99.9% reductions in bacterial load after 4 weeks of treatment .

Benzimidazole Isosteres

Benzimidazole-containing compounds, which mimic the nitrogenous bases of nucleic acids, are relevant in drug discovery. Some important drugs with benzimidazole structural elements include albendazole, mebendazole, and rabeprazole. These compounds highlight the versatility of benzimidazole-based scaffolds .

Synthetic Approaches

The construction of pyrimido[1,2-a]benzimidazoles involves annulation with bifunctional synthetic equivalents. The choice of these equivalents determines the reaction conditions and influences the diversity of derivatives obtained .

Nitroazolo[1,5-a]pyrimidines

Nitroazolo[1,5-a]pyrimidines represent a novel family of antiviral compounds. For instance, Triazavirin, derived from this class, has shown efficacy against moderate COVID-19. Additionally, related compounds are under investigation for their antiviral potential .

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s worth noting that similar compounds have shown in vitro anti-tb activity against replicating and non-replicating tb .

Biochemical Pathways

Given the anti-tb activity of similar compounds, it can be inferred that this compound may interact with the biochemical pathways involved in the replication and survival of tb bacteria .

Pharmacokinetics

Similar compounds have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Based on the anti-tb activity of similar compounds, it can be inferred that this compound may inhibit the growth of tb bacteria, thereby reducing the severity of the disease .

Direcciones Futuras

The future directions for this compound include further exploration of its neuroprotective and anti-inflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

7-methyl-N-(3-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)19-16(21)14-9-18-15-7-6-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZRMJKNUXXELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

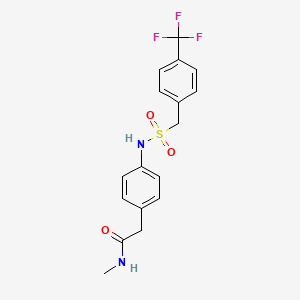

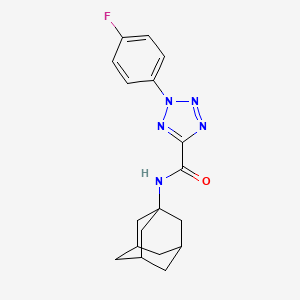

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2831368.png)

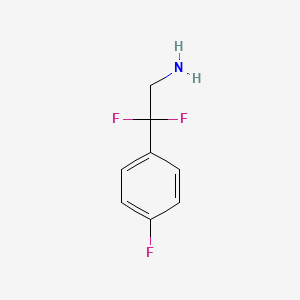

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)

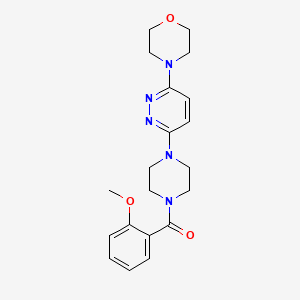

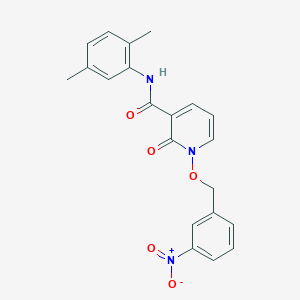

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)

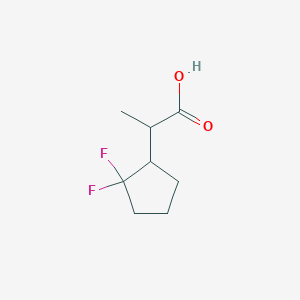

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)